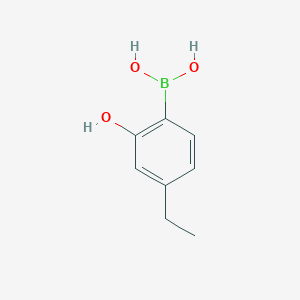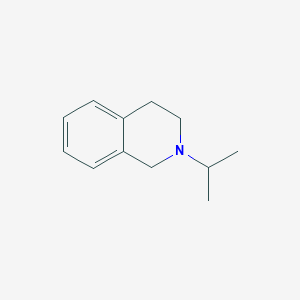
4-Hydroxy-2,6-dimethylbenzothialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,6-dimethylbenzothialdehyde is an organic compound characterized by the presence of a hydroxyl group and two methyl groups attached to a benzothialdehyde structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dimethylbenzothialdehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenol and thioformaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
4-Hydroxy-2,6-dimethylbenzothialdehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-Hydroxy-2,6-dimethylbenzothialdehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-2,6-dimethylbenzothialdehyde involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,6-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
2,6-Dimethyl-4-hydroxybenzaldehyde: Similar structure but lacks the thioformaldehyde moiety.
Uniqueness
4-Hydroxy-2,6-dimethylbenzothialdehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, as well as the thioformaldehyde moiety
属性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
4-hydroxy-2,6-dimethylthiobenzaldehyde |
InChI |
InChI=1S/C9H10OS/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5,10H,1-2H3 |
InChI 键 |
NPVWXOIFFHZJBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C=S)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


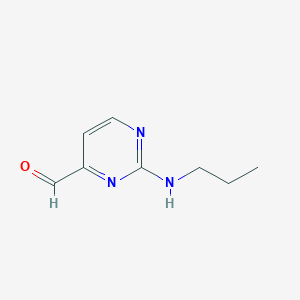

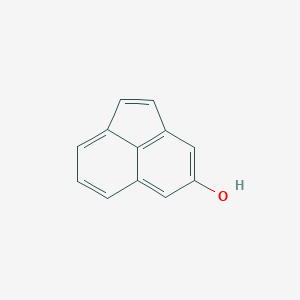

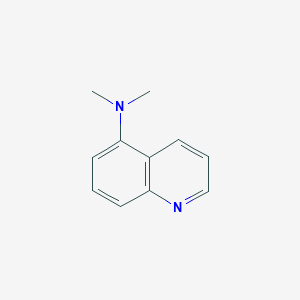

![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)

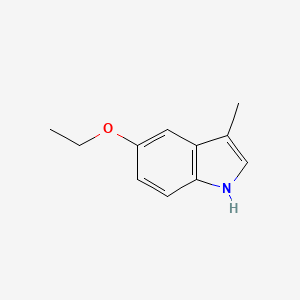
![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

